XAP044

Übersicht

Beschreibung

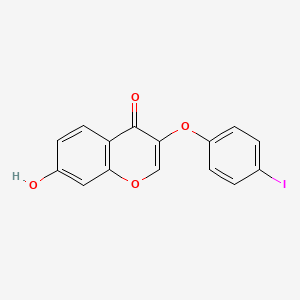

XAP044 is a synthetic organic compound belonging to the class of chromen-4-ones This compound is characterized by the presence of a hydroxy group at the 7th position, an iodophenoxy group at the 3rd position, and a chromen-4-one core structure

Wissenschaftliche Forschungsanwendungen

XAP044: Applications in Scientific Research

This compound, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7) . Scientific investigations have explored its unique binding mechanism and potential applications in treating psychiatric conditions such as anxiety, depression, and stress-related disorders .

Molecular Mechanism and Action

Unlike previous mGlu7-selective drugs, this compound interacts with the receptor's extracellular Venus flytrap domain (VFTD), close to the orthosteric agonist l-glutamate binding site . This interaction inhibits the closing of the VFTD lobes, preventing signal propagation through the transmembrane and cytoplasmic domains . Studies using chimeric receptors in recombinant cell line assays confirmed this . The binding location of this compound in the VFTD region allows for structure-based design of novel compounds targeting mGlu7 .

Effects on synaptic plasticity

This compound has been shown to block long-term potentiation (LTP) in the lateral amygdala, a brain region associated with fear learning . This effect is mGlu7-dependent, as demonstrated by studies on mGlu7-deficient mice .

Behavioral Effects in Rodent Models

This compound demonstrates anxiolytic, anti-stress, and antidepressant-like effects in rodent behavioral models . Specifically, this compound reduces freezing during the acquisition of Pavlovian fear and reduces innate anxiety . These findings align with the phenotypes observed in mGlu7 knock-out mice and siRNA-mediated knockdown experiments . In wild-type mice, this compound increases the time spent in open arms during elevated plus maze tests and reduces immobility in tail suspension tests .

Effects on chronic psychosocial stress

Chronic treatment with this compound has shown a stress-protective effect during chronic psychosocial stressor exposure in mice, particularly concerning body weight development . Chronic pharmacological blockade of mGlu7 dose-dependently reverses CSC-induced innate, but not physiological, anxiety .

Potential applications in psychiatry

Wirkmechanismus

XAP044, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR 7) .

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 7 (mGluR 7) . This receptor plays a crucial role in the regulation of neurotransmission in the mammalian central nervous system .

Mode of Action

This compound acts as a potent and selective antagonist of mGluR 7 . It inhibits long-term potentiation in the amygdala .

Biochemical Pathways

This compound affects the biochemical pathways associated with stress and anxiety . By inhibiting mGluR 7, it can modulate synaptic transmission, thereby influencing the responses associated with stress and anxiety .

Pharmacokinetics

It is known that this compound isbrain-penetrant , suggesting it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system.

Result of Action

The inhibition of mGluR 7 by this compound results in the reduction of stress and anxiety-related behaviors in animal models . It also inhibits long-term potentiation in the amygdala .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of XAP044 typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-4-one and 4-iodophenol.

Formation of the Ether Bond: The key step in the synthesis is the formation of the ether bond between the 7-hydroxychromen-4-one and 4-iodophenol. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of 7-hydroxychromen-4-one reacts with the iodophenol in the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

XAP044 can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or quinone derivative.

Reduction: The chromen-4-one core can be reduced to form a chromanol derivative.

Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the chromen-4-one core can yield a chromanol derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-hydroxy-3-(4-bromophenoxy)-4H-chromen-4-one: Similar structure with a bromine atom instead of iodine.

7-hydroxy-3-(4-chlorophenoxy)-4H-chromen-4-one: Similar structure with a chlorine atom instead of iodine.

7-hydroxy-3-(4-fluorophenoxy)-4H-chromen-4-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in XAP044 imparts unique properties, such as increased molecular weight and potential for radioiodination, which can be useful in imaging and therapeutic applications.

Biologische Aktivität

XAP044, a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), has garnered attention for its unique pharmacological profile and potential therapeutic applications in psychiatric disorders. This article synthesizes the current understanding of this compound's biological activity, including its mechanism of action, effects on behavior, and implications for stress-related conditions.

This compound operates primarily through its binding to the Venus flytrap domain (VFTD) of the mGlu7 receptor. Unlike traditional mGlu receptor antagonists that target transmembrane regions, this compound's binding to the VFTD prevents the closure necessary for signal propagation. This unique interaction is pivotal in modulating synaptic transmission and has been shown to inhibit long-term potentiation (LTP) in the lateral amygdala, a critical area involved in fear learning and anxiety responses .

Binding Characteristics

- IC50 Value : this compound exhibits an IC50 value of approximately 88 nM for inhibiting LTP in wild-type mice .

- Selectivity : It demonstrates high selectivity for mGlu7 over other metabotropic glutamate receptors and unrelated targets like vasopressin receptors .

Behavioral Effects

This compound has been evaluated in various rodent models for its effects on anxiety, depression, and stress resilience. The compound has shown promising results in several behavioral paradigms:

- Anxiety Reduction : In elevated plus maze (EPM) tests, this compound-treated mice spent significantly more time in open arms, indicating reduced anxiety levels .

- Antidepressant Effects : The tail suspension test demonstrated decreased immobility in treated mice, suggesting antidepressant-like activity .

- Stress Resilience : Chronic treatment with this compound has been linked to protection against psychosocial stressors in models simulating chronic subordinate colony housing (CSC) conditions .

Summary of Behavioral Findings

| Study | Behavioral Test | Effect of this compound |

|---|---|---|

| Gee et al. (2014) | LTP in lateral amygdala | Inhibition observed at 88 nM |

| Peterlik et al. (2022) | EPM | Increased time in open arms |

| Peterlik et al. (2022) | Tail suspension | Decreased immobility |

| Peterlik et al. (2022) | CSC paradigm | Improved body weight maintenance |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound achieves significant brain exposure following intraperitoneal administration. Plasma and brain concentrations were measured after dosing with 10 mg/kg and 100 mg/kg, confirming effective delivery to the central nervous system (CNS) . The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for CNS disorders.

Pharmacokinetic Data

| Dosing Regimen | Plasma Concentration | Brain Concentration |

|---|---|---|

| 10 mg/kg | Detected at 5 nm | Detected at 15 nmol/kg |

| 100 mg/kg | Higher concentrations noted | Enhanced brain levels |

Case Studies and Research Findings

Recent studies have expanded on the foundational work surrounding this compound, exploring its role as a therapeutic candidate for anxiety disorders and stress-related conditions.

- Chronic Stress Studies : Mice subjected to chronic stress showed improved outcomes when treated with this compound, including better weight maintenance and reduced anxiety behaviors compared to control groups .

- Electrophysiological Studies : Electrophysiological recordings confirmed that this compound effectively blocks LTP in the amygdala, underscoring its role in modulating synaptic plasticity associated with fear and anxiety .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZKJJYWINSUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does XAP044 interact with its target and what are the downstream effects?

A: this compound is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). Unlike other mGlu7 antagonists, this compound binds to a unique site within the extracellular Venus flytrap domain (VFTD) rather than the transmembrane domain. [, , ] This binding prevents the closure of the VFTD, effectively blocking the binding of the endogenous agonist glutamate. [] Consequently, this compound inhibits the downstream signaling pathways of mGlu7, including the modulation of glutamatergic and GABAergic neurotransmission. []

Q2: What is the impact of structural modifications on this compound's activity?

A: Research suggests that modifications to the this compound structure can significantly impact its potency and selectivity for mGlu7. [] Further investigations into structure-activity relationships are crucial for optimizing this compound derivatives with enhanced therapeutic potential.

Q3: What are the in vitro and in vivo effects of this compound?

A: In vitro studies have demonstrated that this compound effectively inhibits long-term potentiation (LTP) in the lateral amygdala of wild-type mice, an effect absent in mGlu7-deficient mice, confirming its mGlu7-dependent mechanism of action. [, ]

Q4: What is known about the pharmacokinetics of this compound?

A: While detailed pharmacokinetic studies are limited, research indicates that this compound demonstrates good brain exposure following systemic administration. [] This suggests that this compound can effectively cross the blood-brain barrier, a crucial factor for its potential therapeutic application in neurological and psychiatric disorders.

Q5: What are the implications of this compound's unique binding site for drug discovery?

A: The discovery of this compound's unique binding site within the VFTD of mGlu7 offers a novel avenue for drug development. [, , ] Targeting this previously unexplored binding pocket could lead to the development of a new class of mGlu7 antagonists with potentially improved selectivity and therapeutic profiles. Furthermore, as the three-dimensional structure of the mGlu7 VFTD is known, computer-assisted drug design can be readily employed to optimize the development of novel mGlu7 antagonists targeting this site. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.